molecular formula C20H9N3O4 B11489671 2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide

2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide

Cat. No.: B11489671
M. Wt: 355.3 g/mol
InChI Key: MRYCBCIHGCSHOA-UHFFFAOYSA-N
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Description

2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide is a complex organic compound that features a dibenzofuran moiety, a nitrophenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide typically involves multiple steps, starting with the preparation of the dibenzofuran moiety. One common method involves the reaction of dibenzofuran with appropriate nitrating agents to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium cyanide or potassium cyanide in the presence of phase transfer catalysts.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various cyano-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C20H9N3O4

Molecular Weight

355.3 g/mol

IUPAC Name

4-dibenzofuran-2-yloxy-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H9N3O4/c21-10-12-7-17(23(24)25)20(8-13(12)11-22)26-14-5-6-19-16(9-14)15-3-1-2-4-18(15)27-19/h1-9H

InChI Key

MRYCBCIHGCSHOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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